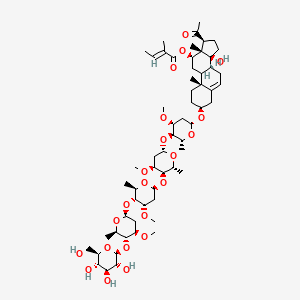
Hoodigoside I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hoodigoside I is an oxypregnane steroidal glycoside found abundantly in Hoodia gordonii and related plants native to the deserts of southwestern Africa. These plants have a rich traditional history, having been used to ease hunger during long hunting expeditions. In contemporary times, they are widely utilized in dietary supplements, particularly those purported to aid in appetite suppression and weight loss .
Scientific Research Applications
Phytochemical Study of Hoodia gordonii
Hoodia gordonii, known for its use as an appetite suppressant dietary supplement in Western countries, has been the subject of phytochemical studies. Research has led to the isolation of several pregnane glycosides, including hoodigosides, from its aerial parts. These structures were determined through chemical degradation studies and spectroscopic methods, contributing to the understanding of the plant's phytochemical profile (Shukla et al., 2009).
Oxypregnane Glycosides and Antioxidant Activity
Investigation into Hoodia gordonii led to the discovery of new oxypregnane glycosides, named hoodigosides A-K. These were identified from the plant's aerial parts and their structures were determined using extensive spectroscopic methods. Tests for cytotoxicity and antioxidant activities were conducted, although these compounds were found to be inactive in cell-based assays (Pawar et al., 2007).
Chemical Fingerprint Analysis Using UPLC-UV-MS
A reverse-phase chromatographic method was developed using ultra-performance liquid chromatography (UPLC) for the chemical fingerprint analysis of hoodigosides and related genera. This method was employed for quantifying the compound P57 in Hoodia species and dietary supplements claiming to contain Hoodia. The study demonstrates the utility of UPLC in analyzing various plant samples and dietary supplements for the presence of oxypregnane glycosides (Avula et al., 2008).
Pharmacokinetic Properties of Hoodigogenin A
Research focusing on hoodigogenin A, the aglycone of oxypregnane steroidal glycoside P57 from Hoodia gordonii, aimed to predict its pharmacokinetic properties. The study utilized in vitro assays to evaluate its stability, transport, protein binding, and interaction with drug metabolizing enzymes, providing insights into the compound's behavior in biological systems (Madgula et al., 2010).
Synthesis of Saponin P57 from Hoodia Plants
The pregnane glycoside P57, an appetite suppressant component from Hoodia, was synthesized in a study that highlights the preparation of its aglycone Hoodigogenin A and the assembly of the deoxytrisaccharide. This represents a significant advancement in the synthesis of complex natural products and contributes to the understanding of the chemical nature of appetite suppressants derived from Hoodia (Zhang et al., 2012).
properties
IUPAC Name |
[(3S,8R,10R,12R,13S,14S,17S)-17-acetyl-14-hydroxy-3-[(2R,4S,5R,6R)-4-methoxy-5-[(2S,4S,5R,6R)-4-methoxy-5-[(2S,4S,5R,6R)-4-methoxy-5-[(2S,4R,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] (E)-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H96O22/c1-14-28(2)56(66)78-44-22-38-37(60(67)20-18-36(29(3)62)59(44,60)9)16-15-34-21-35(17-19-58(34,38)8)76-45-23-39(68-10)52(30(4)72-45)79-46-24-40(69-11)53(31(5)73-46)80-47-25-41(70-12)54(32(6)74-47)81-48-26-42(71-13)55(33(7)75-48)82-57-51(65)50(64)49(63)43(27-61)77-57/h14-15,30-33,35-55,57,61,63-65,67H,16-27H2,1-13H3/b28-14+/t30-,31-,32-,33-,35+,36-,37-,38?,39+,40+,41+,42-,43-,44-,45+,46+,47+,48+,49-,50+,51-,52-,53-,54-,55-,57+,58+,59+,60+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEPYEUIZNZLPO-VGPNSHIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2C(CC=C3C2(CCC(C3)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)OC)OC)OC)C)C9(C1(C(CC9)C(=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1CC2[C@@H](CC=C3[C@@]2(CC[C@@H](C3)O[C@H]4C[C@@H]([C@@H]([C@H](O4)C)O[C@H]5C[C@@H]([C@@H]([C@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC)OC)OC)OC)C)[C@@]9([C@]1([C@H](CC9)C(=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H96O22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1169.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hoodigoside I | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylthio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2640650.png)


![N-(4-bromo-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2640653.png)
![Methyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2640654.png)

![5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2640656.png)

![N-(3-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2640660.png)

![1-(tert-butyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2640663.png)

